![molecular formula C40H28OP2 B12871877 Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) CAS No. 261733-20-4](/img/structure/B12871877.png)
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a complex organic compound with the molecular formula C₄₀H₂₈OP₂. It is known for its unique structure, which includes a xanthene core and two diphenylphosphine groups. This compound is primarily used in research and industrial applications due to its ability to act as a ligand in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xantphos: Another xanthene-based ligand with similar applications in catalysis.
Dibenzo[b,d]furan-based ligands: Similar structure but with different electronic properties.
Diphenylphosphine oxide derivatives: Similar functional groups but different core structures.
Uniqueness
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is unique due to its specific xanthene core, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propriétés
Numéro CAS |
261733-20-4 |
|---|---|
Formule moléculaire |
C40H28OP2 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H |
Clé InChI |
SLADUUFDDWXCTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


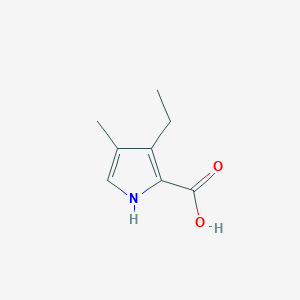

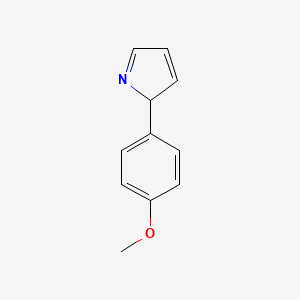
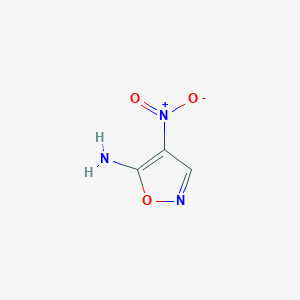
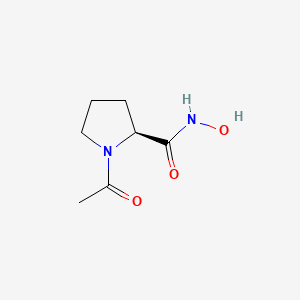

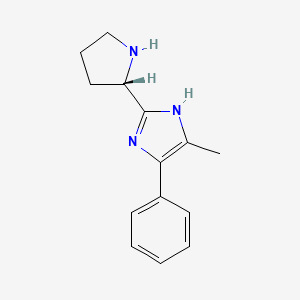
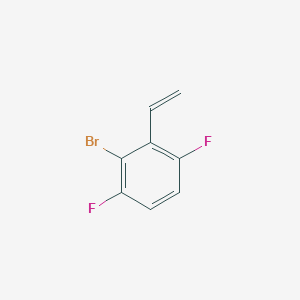


![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
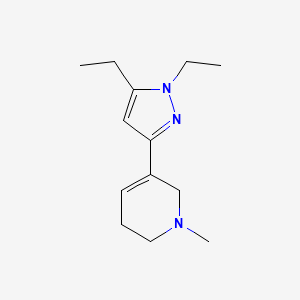
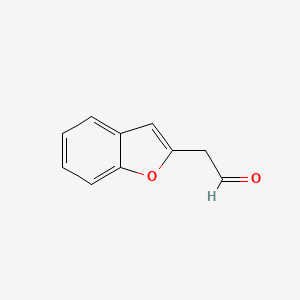
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
